![molecular formula C15H25N5O4S B11184133 N~1~-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide](/img/structure/B11184133.png)
N~1~-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide
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Overview
Description
N~1~-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazine ring, a dimethylaminoethyl group, and a benzenesulfonamide moiety, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Dimethylaminoethyl Group: This step involves the alkylation of the triazine ring with a dimethylaminoethyl halide in the presence of a base.
Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the triazine derivative with a benzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds similar to N~1~-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide. A notable study synthesized novel derivatives that showed cytotoxic activity against human cancer cell lines such as HCT-116 and MCF-7. The mechanism of action was linked to the induction of apoptosis in cancer cells .
Enzyme Inhibition Studies
Research has demonstrated that sulfonamide derivatives can act as inhibitors for various enzymes. For instance, some studies focused on their inhibitory effects on α-glucosidase and acetylcholinesterase. These enzymes play crucial roles in metabolic pathways and neurodegenerative diseases respectively. The inhibition of these enzymes by the compound could lead to therapeutic applications in diabetes management and Alzheimer's disease .
Molecular Modeling and Structure-Activity Relationship (SAR)
Quantitative Structure–Activity Relationship (QSAR) studies have been employed to predict the biological activity of similar compounds. By analyzing the structural features that contribute to their efficacy, researchers can design more potent derivatives. For example, modifications in the substituents on the triazine ring have been correlated with increased anticancer activity .
Case Studies
- Antitumor Evaluation : A series of novel derivatives were evaluated for their anticancer activity using cell viability assays. Compounds exhibiting IC50 values below 100 μM were identified as promising candidates for further development .
- Enzyme Inhibition : Inhibitory assays revealed that certain derivatives significantly reduced enzyme activity in vitro, suggesting their potential use in treating conditions like diabetes and neurodegenerative disorders .
- Molecular Docking Studies : Computational studies have been employed to visualize the binding interactions between these compounds and target proteins, providing insights into their mechanism of action at the molecular level .
Mechanism of Action
The mechanism of action of N1-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt protein-protein interactions, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in various chemical syntheses.
Acetylacetone: Another compound with a similar functional group used in organic synthesis.
Uniqueness
N~1~-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from simpler compounds like ethyl acetoacetate and acetylacetone.
Biological Activity
N~1~-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide (CAS Number: 1208742-30-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H25N5O4S, with a molecular weight of 371.5 g/mol. The compound features a complex structure that includes a triazine ring and a benzenesulfonamide moiety, which are known to influence biological interactions.
Research indicates that compounds containing triazine structures often exhibit diverse biological activities, including:
- Anticancer Activity : Compounds similar to the target molecule have shown cytotoxic effects against various cancer cell lines. For instance, derivatives tested against MCF-7 (breast cancer) and A549 (non-small cell lung cancer) demonstrated significant cell viability reduction .
- Enzyme Inhibition : Some studies have reported that related compounds can inhibit key signaling pathways such as EGFR and PI3K/AKT/mTOR, which are crucial in cancer progression and cell survival .
Biological Activity Data
The following table summarizes the biological activity data related to the compound and its derivatives:
Study 1: Anticancer Efficacy
A study investigated the cytotoxic effects of triazine derivatives on multiple cancer cell lines. Among the tested compounds, those with structural similarities to this compound exhibited significant cytotoxicity across all tested lines. Notably, compounds with piperidine or morpholine moieties demonstrated enhanced activity compared to standard treatments like Tamoxifen .
Study 2: Mechanistic Insights
Research focused on the mechanistic understanding of how these compounds exert their effects revealed that they induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins . This suggests a potential therapeutic application in oncology.
Properties
Molecular Formula |
C15H25N5O4S |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-[3-[2-(dimethylamino)ethyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C15H25N5O4S/c1-19(2)7-8-20-10-16-15(17-11-20)18-25(21,22)12-5-6-13(23-3)14(9-12)24-4/h5-6,9H,7-8,10-11H2,1-4H3,(H2,16,17,18) |
InChI Key |
XGYGTIIRWILGBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1CNC(=NC1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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